
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is a complex organic compound featuring a thiazole ring, a benzyl group, and a heptanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide typically involves the formation of the thiazole ring followed by the attachment of the benzyl and heptanamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 2-bromoacetyl chloride can form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with heptanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methylbenzyl)-1,3-thiazol-2-YL)acetamide
- N-(5-(4-Methylphenyl)-1,3-thiazol-2-YL)butanamide
- N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)octanamide
Uniqueness
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is unique due to its specific combination of the thiazole ring, benzyl group, and heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H24N2OS |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C18H24N2OS/c1-3-4-5-6-7-17(21)20-18-19-13-16(22-18)12-15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,19,20,21) |
Clé InChI |
KFGIRDIGECDOTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)
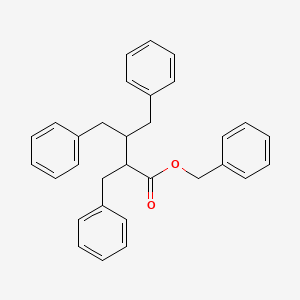
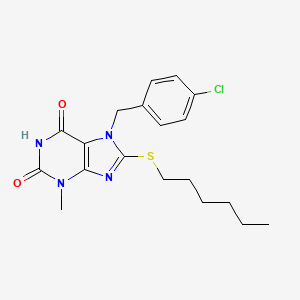
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
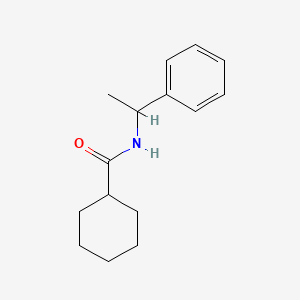

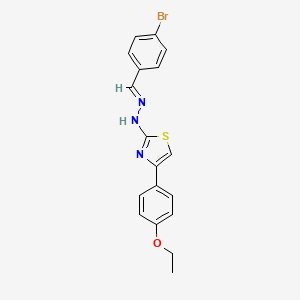

![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)
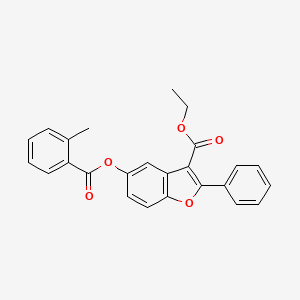
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

